Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Structural Classification of Spirocyclic Carboxylate Esters
Spirocyclic compounds are defined by two or more rings sharing a single common atom, termed the spiro atom. In the case of this compound, the spiro center is a carbon atom that bridges a cyclopropane ring (three-membered) and a 1-oxaspiro[2.3]hexane system (Figure 1). The latter consists of a five-membered oxygen-containing ring fused to the cyclopropane via the spiro carbon.
The compound’s molecular formula, $$ \text{C}{10}\text{H}{16}\text{O}_{3} $$, reflects its three methyl substituents (at positions 2, 4, and 5) and the methyl ester group. The spiro[2.3]hexane core imposes significant steric strain due to the small cyclopropane ring, while the ether oxygen in the 1-oxa ring introduces polarity and hydrogen-bonding capability. These features distinguish it from simpler spirocarboxylates like methyl spiro[3.5]nonane-2-carboxylate, which lacks the oxygen heteroatom and cyclopropane moiety.
A key structural aspect is the ester functional group at the spiro carbon. This group enhances the compound’s solubility in organic solvents and enables participation in nucleophilic acyl substitution reactions, making it a versatile intermediate in synthesis. Comparative analysis with related compounds reveals distinct properties:
| Compound | Ring System | Functional Groups | Key Features |
|---|---|---|---|
| This compound | Spiro[2.3]hexane | Ester, ether | Cyclopropane strain, polar oxygen |
| Spiro[3.5]nonane-2-carboxylic acid | Spiro[3.5]nonane | Carboxylic acid | Larger rings, no heteroatom |
| Methyl spiro[5.5]undec-1-ene-2-carboxylate | Spiro[5.5]undecene | Ester, alkene | Conjugated double bond, less strain |
Historical Context of Oxaspiro[2.3]Hexane Derivatives in Organic Chemistry
The synthesis of oxaspiro[2.3]hexane derivatives emerged alongside advancements in cyclopropanation and spirocycle formation techniques. Early methods for spirocyclic ethers relied on acid-catalyzed cyclization of diols or ketones, as seen in the preparation of 1,4-dioxaspiro[4.5]decane from cyclohexanone and glycol. However, integrating cyclopropane rings into spiro systems posed challenges due to the high strain energy of three-membered rings.
A breakthrough came with the development of cyclopropanation strategies using carbenoids. For example, the synthesis of methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involved treating cyclic ketones with diazomethane derivatives to generate the cyclopropane ring. This method was adapted for the title compound by employing trimethyl-substituted precursors to install the methyl groups regioselectively.
The incorporation of ester groups into spiro frameworks gained prominence in the late 20th century, driven by their utility in medicinal chemistry. Spirapril, an antihypertensive drug featuring a spirocyclic amino acid core, demonstrated the pharmacological relevance of such architectures. While this compound itself is not a drug, its structural analogs have been explored as enzyme inhibitors or chiral building blocks due to their constrained geometries.
Recent innovations include metal-catalyzed spirocyclizations and flow chemistry approaches, which improve yield and selectivity for oxygen-containing spiro compounds. These advances underscore the compound’s role as a testbed for methodological development in organic synthesis.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-6-5-10(7(6)2)9(3,13-10)8(11)12-4/h6-7H,5H2,1-4H3 |
InChI Key |
WHRWLSGBIFGADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1C)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.
Mechanism of Action
The mechanism of action of Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in enzyme studies, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic process .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of related spirocyclic esters:
Notes:
- Target Compound (Inferred): Assuming a molecular formula of C₁₀H₁₆O₃ (based on adding three methyl groups to the C₇H₁₀O₃ structure in ), its molecular weight would approximate 184.23 g/mol , similar to . The 2,4,5-trimethyl substitution increases hydrophobicity compared to hydroxylated analogs .
- Steric Effects: Compounds with bulkier substituents (e.g., isopropyl in ) exhibit higher molecular weights and reduced solubility in polar solvents.
- Ring Size: The [2.4]heptane spiro system in introduces greater ring strain and conformational flexibility compared to the [2.3]hexane core.
Physicochemical Properties (Inferred)
Functional Implications
Biological Activity
Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a unique spirocyclic compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol. Its structure is characterized by a spirocyclic arrangement that includes a five-membered oxaspiro ring fused to a six-membered carbon chain, which contributes to its unique reactivity and biological interactions .
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can influence metabolic pathways, acting either as substrates or inhibitors. The compound's ability to modulate enzyme activity is crucial for understanding its therapeutic potential in treating various diseases .
Interaction Studies
Studies have shown that this compound can affect enzyme kinetics and metabolic processes. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical outcomes in experimental models. Such interactions are essential for elucidating its potential applications in drug development and therapeutic interventions .
Biological Activities
The biological activities of this compound include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often assessed using various assays to measure the scavenging ability against free radicals such as hydrogen peroxide (H₂O₂) .
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
Antioxidant Activity Assessment
A study evaluating the antioxidant potential of related compounds found that this compound demonstrated a concentration-dependent scavenging effect on H₂O₂ radicals. The results indicated that at higher concentrations (100 µg/mL), the compound exhibited substantial radical scavenging activity compared to standard antioxidants like ascorbic acid .
Enzyme Interaction Studies
In vitro studies have shown that this compound can modulate the activity of specific metabolic enzymes. For example, it was observed to inhibit the activity of certain cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug interactions and pharmacokinetics in clinical settings .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound within its chemical family, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | C11H18O3 | Contains a methoxy group |
| Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate | C10H16O3 | Different methyl substitutions |
| Methyl 1-oxaspiro[2.3]hexane-2-carboxylate | C9H14O3 | Lacks additional methyl groups |
This table highlights the structural diversity within spirocyclic compounds and their potential implications for biological activity based on variations in functional groups and molecular architecture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
